molecular formula C6H10O2S B141376 1,4-Dioxa-7-thiaspiro[4.4]nonane CAS No. 176-35-2

1,4-Dioxa-7-thiaspiro[4.4]nonane

Cat. No.: B141376
CAS No.: 176-35-2
M. Wt: 146.21 g/mol
InChI Key: RQALKBLYTUKBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance within Spirocyclic Heterocycles

Spirocyclic compounds are notable for their rigid, twisted structures, a consequence of the two rings sharing a single spiroatom. cambridgescholars.com This structural rigidity can be advantageous in fields like medicinal chemistry and materials science. taylorandfrancis.com The incorporation of heteroatoms such as oxygen and sulfur into these spirocyclic frameworks introduces specific properties. Oxygen- and sulfur-containing heterocycles are core structures in many biologically active molecules and approved drugs. nih.gov

The synthesis of spiroheterocycles is considered a significant challenge for organic chemists due to their structural complexity. researchgate.net The perpendicular arrangement of the rings in spiro compounds can influence molecular interactions and enhance properties like solubility. cambridgescholars.com Specifically, the presence of sulfur-containing functional groups is a recurring motif in a wide array of pharmaceuticals. researchgate.net

Historical Development of Research on Spiro[4.4]nonane Systems Featuring Sulfur and Oxygen Heteroatoms

The systematic study of spiro compounds dates back to the work of Adolf von Baeyer, who first proposed the name "spirane" for bicyclic compounds with a single common atom between the rings. qmul.ac.uk Over the years, research has expanded to include a vast array of spirocyclic systems with diverse heteroatoms.

While specific research on 1,4-Dioxa-7-thiaspiro[4.4]nonane is not extensively documented in publicly available literature, the development of synthetic methods for related spiro[4.4]nonane systems containing oxygen and sulfur has been an active area of investigation. For instance, researchers have explored the synthesis of various 1,4-dioxaspiro[4.4]nonane derivatives. researchgate.netnih.gov Similarly, the synthesis and properties of related compounds like 1-oxa-4-thiaspiro[4.4]nonane have been described. nih.gov The study of such compounds contributes to a broader understanding of the synthesis, reactivity, and potential applications of spirocyclic systems containing both oxygen and sulfur heteroatoms. The development of efficient synthetic routes to these complex molecular architectures remains a topic of current interest in organic chemistry. researchgate.net

Classification and Nomenclature Considerations for this compound

Spiro compounds are classified based on the number of spiroatoms they contain (monospiro, dispiro, etc.) and the nature of the atoms within the rings (carbocyclic or heterocyclic). cambridgescholars.com this compound is a monospiro heterocyclic compound.

The nomenclature of spiro compounds is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The naming convention for a monospiro compound involves the prefix "spiro" followed by square brackets containing the number of atoms in each ring, excluding the spiroatom, separated by a period. The numbers are cited in ascending order. qmul.ac.uk

For this compound:

The system is a spiro compound, hence "spiro".

Each ring has five atoms, and excluding the spiroatom, each has four atoms. This leads to "[4.4]".

The total number of atoms in the bicyclic system is nine, hence "nonane".

The heteroatoms are indicated by prefixes "dioxa" for the two oxygen atoms and "thia" for the sulfur atom.

The positions of these heteroatoms are indicated by locants, which requires numbering the entire spirocyclic system. Numbering starts in the smaller ring (in this case, the rings are of equal size) at an atom adjacent to the spiroatom and proceeds around that ring, then through the spiroatom, and around the second ring. qmul.ac.uk The numbering is done to give the heteroatoms the lowest possible locants.

Thus, the name this compound precisely describes its structure.

Data Tables

Table 1: Properties of Related Spiro[4.4]nonane Heterocycles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,4-Dioxa-7-azaspiro[4.4]nonane176-33-0C₆H₁₁NO₂129.16
1-Oxa-4-thiaspiro[4.4]nonane176-38-5C₇H₁₂OS144.24
1,4-Dioxaspiro[4.4]nonane177-92-4C₇H₁₂O₂128.17

Data sourced from commercial supplier and database information. nih.govnih.govsigmaaldrich.comscbt.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxa-7-thiaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4-9-5-6(1)7-2-3-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALKBLYTUKBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381235
Record name 1,4-dioxa-7-thiaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-35-2
Record name 1,4-dioxa-7-thiaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity, Transformations, and Mechanistic Insights of 1,4 Dioxa 7 Thiaspiro 4.4 Nonane Systems

Ring-Opening Reactions of the 1,4-Dioxa-7-thiaspiro[4.4]nonane Moiety

The stability of the 1,4-dioxolane ring in the this compound system is susceptible to both acidic and basic conditions, leading to ring-opening reactions. Under acidic catalysis, the cleavage of the dioxolane ring is anticipated, which would typically yield a diol and a ketone, resulting from the hydrolysis of the ketal. This process is analogous to the behavior of other spirocyclic ketals.

Conversely, base-mediated cleavage can also occur, often through nucleophilic attack on the ether oxygen atoms. While specific studies on the this compound are not extensively documented, related systems such as 1,4-dioxa-7-azaspiro[4.4]nonane exhibit ring cleavage in the presence of strong bases like sodium hydroxide (B78521) or potassium hydroxide. This suggests that the thia-analogue would likely undergo similar transformations, yielding polyfunctional intermediates that can be valuable in further synthetic applications.

Furthermore, photoinitiated cationic double ring-opening polymerization has been observed in related spirocyclic systems like 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane. sioc-journal.cn This process, driven by a cationic initiator, involves the opening of both rings to form a polymer. A proposed mechanism suggests that an attack at the alpha-position is the predominant mode for the second ring opening. sioc-journal.cn While this specific polymerization has not been reported for this compound, it points towards a potential reactive pathway for this class of compounds under cationic conditions.

Ramberg-Bäcklund Rearrangement of this compound Derivatives

The Ramberg-Bäcklund rearrangement is a powerful synthetic tool for the formation of alkenes from α-halo sulfones upon treatment with a base. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction proceeds through the formation of an unstable episulfone (thiirane dioxide) intermediate, which subsequently extrudes sulfur dioxide to yield the corresponding alkene. wikipedia.orgorganic-chemistry.org Derivatives of this compound, specifically its sulfone analogues, are potential substrates for this important transformation.

The typical reaction sequence involves the oxidation of the sulfide (B99878) in the this compound ring to a sulfone, followed by halogenation at the α-position to the sulfonyl group. Treatment of the resulting α-halo sulfone with a base initiates the rearrangement.

Investigation of Episulfone Intermediates and their Stability

The key intermediate in the Ramberg-Bäcklund rearrangement is the episulfone. The stability of this three-membered ring containing a sulfonyl group is a critical factor influencing the reaction's outcome. While generally unstable, in certain cases, these intermediates can be isolated and characterized. The stability is influenced by the substituents on the episulfone ring.

Base-Mediated Rearrangement Mechanisms

The mechanism of the Ramberg-Bäcklund rearrangement is generally accepted to be an anionic process. organic-chemistry.org It involves a rapid deprotonation at the α-position to the sulfonyl group by a base, forming a carbanion. This is followed by a slower intramolecular nucleophilic attack of the carbanion on the carbon bearing the halogen, leading to the formation of the episulfone intermediate with the expulsion of the halide ion. organic-chemistry.orgresearchgate.net The final step is the extrusion of sulfur dioxide from the episulfone, which is considered to be a concerted cheletropic extrusion, to form the alkene. wikipedia.org The choice of base can influence the stereoselectivity of the resulting alkene, with weaker bases often favoring the formation of Z-alkenes and stronger bases leading to a predominance of E-alkenes. organic-chemistry.org

Other Chemical Transformations and Derivatizations

Beyond ring-opening and rearrangement reactions, the this compound scaffold can undergo other chemical transformations, primarily centered around the reactivity of the thioether group.

Oxidation: The sulfur atom in the tetrahydrothiophene (B86538) ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are key precursors for the Ramberg-Bäcklund rearrangement as previously discussed.

Derivatization: The synthesis of derivatives of this compound has been explored, often starting from oleic acid. For instance, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate has been synthesized via a sonochemical method. researchgate.net Such derivatizations introduce long alkyl chains onto the spirocyclic core, modifying its physical and chemical properties.

While the reactivity of the this compound system itself is not as extensively documented as some other heterocyclic frameworks, the known reactions of its constituent parts and related spirocycles provide a solid foundation for predicting its chemical behavior and exploring its potential in synthetic organic chemistry.

Advanced Spectroscopic and Structural Characterization of 1,4 Dioxa 7 Thiaspiro 4.4 Nonane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For spirocyclic systems like 1,4-Dioxa-7-thiaspiro[4.4]nonane, NMR provides critical data on the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR Analysis in Spiro[4.4]nonane Systems

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of protons within a molecule. In spiro[4.4]nonane systems, the rigid and sterically constrained nature of the fused rings often leads to complex and well-resolved spectra. acs.org The chemical shifts of the protons are influenced by the presence of the electronegative oxygen and sulfur atoms in the 1,4-dioxa-7-thia- aza spiro[4.4]nonane ring.

The methylene (B1212753) protons of the cyclopentane (B165970) and oxathiolane rings are expected to exhibit distinct chemical shifts. The protons on the carbon atoms adjacent to the oxygen atom in the oxathiolane ring would be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the sulfur atom. Similarly, the protons on the cyclopentane ring will have their chemical shifts influenced by their proximity to the spiro center and the heteroatoms in the adjacent ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Environment Predicted Chemical Shift (ppm)
Protons on C2 and C3 (cyclopentane ring)1.5 - 2.0
Protons on C6 and C8 (oxathiolane ring, adjacent to S)2.8 - 3.2
Protons on C9 (oxathiolane ring, adjacent to O)3.8 - 4.2

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Configurational and Conformational Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In spiro[4.4]nonane systems, ¹³C NMR is particularly useful for determining the number of unique carbon atoms and for assigning the configuration and conformation of the rings. spectrabase.comtue.nltue.nl

For this compound, the ¹³C NMR spectrum is expected to show distinct signals for each of the seven carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The spiro carbon atom (C5) is a quaternary carbon and will have a characteristic chemical shift. The carbons bonded to the heteroatoms (C6, C8, and C9) will also have distinct chemical shifts influenced by the electronegativity of the attached heteroatom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Environment Predicted Chemical Shift (ppm)
C2, C3 (cyclopentane ring)25 - 40
C1, C4 (cyclopentane ring, adjacent to spiro center)40 - 55
C5 (spiro carbon)70 - 90
C6, C8 (oxathiolane ring, adjacent to S)30 - 45
C9 (oxathiolane ring, adjacent to O)65 - 80

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques in Spirocyclic Studies

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of spirocyclic compounds. researchgate.netnumberanalytics.com Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. longdom.orgyoutube.com This helps to establish the sequence of protons within each ring of the spiro compound.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show the correlation between a proton and the carbon to which it is directly attached (one-bond C-H correlation). youtube.comreddit.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comrsc.org This is particularly useful for identifying the quaternary spiro carbon and for confirming the connectivity between the two rings.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula, C₇H₁₂OS. nih.gov

The mass spectrum will also show a characteristic fragmentation pattern that can provide further structural information. The fragmentation of spiro compounds is often complex, but key fragments can be predicted based on the stability of the resulting ions. For this compound, fragmentation is likely to involve the cleavage of the bonds in the oxathiolane ring, leading to the loss of fragments such as CH₂S or CH₂O. The cyclopentane ring may also undergo fragmentation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment
144[M]⁺ (Molecular ion)
115[M - C₂H₅]⁺
99[M - CH₂S]⁺
86[M - C₂H₂O]⁺
69[C₅H₉]⁺

Note: The relative intensities of these fragments will depend on the ionization method used.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O and C-S stretching vibrations. The C-H stretching vibrations of the cyclopentane ring will also be present. The absence of certain bands, such as a strong carbonyl (C=O) absorption, can confirm the structure.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. acs.orgnih.gov It is particularly sensitive to non-polar bonds and can provide information about the skeletal vibrations of the spirocyclic framework. researchgate.net The C-S bond, which can sometimes be weak in the IR spectrum, may show a stronger signal in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
C-H stretch (alkane)2850 - 3000IR, Raman
C-O stretch1000 - 1300IR
C-S stretch600 - 800IR, Raman
Spirocyclic ring vibrationsFingerprint region (< 1500)IR, Raman

Theoretical and Computational Investigations of 1,4 Dioxa 7 Thiaspiro 4.4 Nonane

Conformational Dynamics and Energetics of Spiro[4.4]nonane Rings

The spiro[4.4]nonane framework of 1,4-Dioxa-7-thiaspiro[4.4]nonane is characterized by two five-membered rings, a 1,3-dioxolane (B20135) ring and a thiolane ring, connected by a single spiro carbon atom. The conformational behavior of this molecule is determined by the puckering of these two rings. Five-membered rings are known to be flexible and typically adopt non-planar conformations to relieve torsional strain. The two most common conformations for such rings are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms.

In this compound, both the dioxolane and the thiolane rings are expected to undergo rapid interconversion between their various envelope and twist conformations at room temperature. The energy barriers for these conformational changes are generally low. Computational studies on similar spirocyclic systems can provide estimates for these barriers. The presence of the heteroatoms, oxygen and sulfur, influences the ring puckering and the relative energies of the different conformers due to factors like bond lengths (C-S is longer than C-O and C-C), bond angles, and torsional potentials.

Table 1: Calculated Relative Energies of Possible Conformations for Spiro[4.4]nonane Analogs

Conformer Ring 1 Conformation Ring 2 Conformation Relative Energy (kcal/mol)
1 Envelope Envelope 0.00
2 Twist Envelope 0.5 - 1.5
3 Envelope Twist 0.7 - 2.0
4 Twist Twist 1.0 - 3.0

Note: This table presents hypothetical data based on typical energy differences found in computational studies of five-membered heterocyclic rings. Actual values for this compound would require specific quantum chemical calculations.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is significantly influenced by the presence of the highly electronegative oxygen atoms and the less electronegative but more polarizable sulfur atom. A molecular orbital (MO) analysis would reveal the distribution of electron density within the molecule. The highest occupied molecular orbital (HOMO) is likely to have significant contributions from the lone pair electrons of the sulfur atom, making this site a potential center for nucleophilic reactions and oxidation. The lowest unoccupied molecular orbital (LUMO) would be associated with the antibonding orbitals of the C-S and C-O bonds.

Natural Bond Orbital (NBO) analysis is a powerful computational tool to study the bonding and electronic interactions within a molecule. For this compound, NBO analysis would provide insights into the hybridization of the atoms, the nature of the covalent bonds, and the delocalization of electron density through hyperconjugative interactions. The polarity of the C-O and C-S bonds, arising from the differences in electronegativity, leads to a specific molecular dipole moment, the magnitude and direction of which can be accurately predicted by quantum chemical calculations.

Stereoelectronic Effects in Spiro-Fused Heterocycles

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, are expected to play a crucial role in the chemistry of this compound. nih.govresearchgate.net The spirocyclic nature of the molecule, combined with the presence of heteroatoms with lone pairs, creates a perfect scaffold for such interactions.

The anomeric effect is a well-documented stereoelectronic phenomenon in heterocyclic chemistry, describing the tendency of an electronegative substituent at a carbon adjacent to a heteroatom to adopt an axial orientation rather than the sterically less hindered equatorial one. chemtube3d.comwikipedia.orgscripps.eduyoutube.com In a broader sense, it refers to the stabilizing interaction between a lone pair of a heteroatom and the antibonding orbital (σ*) of an adjacent bond.

In the this compound system, several anomeric-type interactions are possible. The lone pairs on the oxygen atoms of the dioxolane ring can interact with the antibonding orbitals of the adjacent C-C and C-S bonds of the thiolane ring that are connected to the spiro center. Similarly, the lone pairs on the sulfur atom can interact with the σ* orbitals of the C-O and C-C bonds of the dioxolane ring. These interactions are of the type n_O -> σ_C-S, n_O -> σ_C-C, and n_S -> σ*_C-O. The stability of a particular conformation will be influenced by the extent of these stabilizing hyperconjugative interactions. The geometry of the rings, particularly the dihedral angles, will dictate the efficiency of the orbital overlap for these interactions.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. For this compound, several types of reactions could be investigated computationally.

For example, the oxidation of the sulfur atom to form a sulfoxide (B87167) or a sulfone is a common reaction for thioethers. Computational modeling could be used to study the mechanism of this oxidation with various oxidizing agents. The calculations would help in determining the most likely pathway, whether it is a concerted or a stepwise process, and the stereochemical outcome of the reaction.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is extremely useful for the characterization of novel compounds like this compound. winterschool.ccresearchgate.netopenalex.orgmdpi.com

NMR Spectroscopy: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts for the molecule. These theoretical predictions can be compared with experimental data to confirm the structure. Furthermore, spin-spin coupling constants can also be calculated, providing valuable information about the connectivity and dihedral angles within the molecule.

Vibrational Spectroscopy: The calculation of the harmonic vibrational frequencies can predict the positions of the absorption bands in the infrared (IR) and Raman spectra. These vibrational modes can be visualized to understand the nature of the atomic motions, aiding in the assignment of the experimental spectra. The characteristic C-O, C-S, and C-H stretching and bending frequencies can be identified.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H NMR Chemical Shift (CH₂) 1.8 - 2.2 ppm (thiolane ring)
¹H NMR Chemical Shift (CH₂) 3.8 - 4.2 ppm (dioxolane ring)
¹³C NMR Chemical Shift (C_spiro) 100 - 110 ppm
¹³C NMR Chemical Shift (C-S) 30 - 40 ppm
¹³C NMR Chemical Shift (C-O) 65 - 75 ppm
IR Stretching Freq. (C-O) 1050 - 1150 cm⁻¹
IR Stretching Freq. (C-S) 600 - 700 cm⁻¹

Note: These values are illustrative estimates based on typical ranges for similar functional groups and would need to be confirmed by specific quantum chemical calculations.

Applications and Research Utility of 1,4 Dioxa 7 Thiaspiro 4.4 Nonane and Analogs

Role as Versatile Building Blocks in Organic Synthesis

The spirocyclic nature of 1,4-Dioxa-7-thiaspiro[4.4]nonane and related compounds provides a rigid scaffold that is increasingly sought after in the synthesis of complex molecules. This rigidity allows for precise spatial orientation of functional groups, a desirable trait in the construction of intricate molecular architectures.

Polypropionates are a class of polyketide natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups. researchgate.netnih.gov These compounds exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. researchgate.net Spiroketals, a class of compounds to which this compound is related, serve as crucial structural motifs within many polypropionate-containing natural products, such as the spirastrellolides. nih.gov

Synthetic strategies toward polypropionate fragments often involve the stereoselective synthesis of 1,3-diols, which form the repeating units of the carbon chain. researchgate.net While direct research linking this compound to polypropionate synthesis is not extensively documented, analogous spiroketal structures are central to the architecture of these natural products. The controlled opening or modification of the heterocyclic rings in such spiro compounds can provide access to stereochemically rich linear chains, which are precursors to the larger polypropionate skeleton. The development of innovative synthetic methods, such as one-pot dissymmetrical two-directional chain elongation, has enabled the rapid construction of complex polypropionate precursors with multiple stereogenic centers. nih.gov

The spiro[4.4]nonane core is a key structural feature in numerous bioactive natural products. researchgate.net Consequently, synthetic intermediates containing this scaffold, including analogs of this compound, are of significant interest in the field of total synthesis. For instance, the 1-azaspiro[4.4]nonane motif is a key component of cephalotaxus alkaloids, and synthetic routes have been developed to construct this core structure efficiently. researchgate.net

The utility of such spirocyclic intermediates has been demonstrated in the concise synthesis of key fragments for bioactive molecules and in the total synthesis of natural products like (S)-(+)-ar-Turmerone. researchgate.net Vicinal ketoesters are another class of important synthetic intermediates whose rigid conformations can be utilized in key reactions for natural product synthesis, including the construction of complex cyclic systems. nih.gov The structural rigidity and defined stereochemistry of spirocycles like this compound make them valuable starting points or intermediates for building the complex, three-dimensional structures of natural products. nih.gov

Development in Medicinal Chemistry and Drug Discovery

In recent years, spirocycles have gained considerable attention in drug discovery. Their rigid three-dimensional structures offer a way to explore chemical space more effectively than traditional flat, aromatic compounds. researchgate.net This structural complexity can lead to improved physicochemical and metabolic properties in drug candidates. researchgate.net

The synthesis of novel spirocyclic scaffolds is a key area of research for generating compound libraries for biological screening. researchgate.net Scaffolds like this compound, containing heteroatoms such as oxygen and sulfur, are particularly valuable as these elements are present in a wide array of approved pharmaceuticals. The perpendicular arrangement of the rings in spiro compounds can enhance properties like solubility and influence molecular interactions with biological targets.

Researchers are actively developing methods to synthesize diverse libraries of spirocycles. For example, highly stereoselective methods have been developed for accessing optically active spirocyclopropylthiooxindoles, which have shown potent antiproliferative activity against cancer cell lines. rsc.org The synthesis of such structurally diverse spirocycles allows for a thorough exploration of their therapeutic potential.

Table 1: Examples of Spirocyclic Scaffolds in Development

Scaffold Class Synthetic Strategy Potential Application
Spirocyclopropylthiooxindoles Rh-catalyzed olefin cyclopropanation Anticancer agents
1,8-Dioxaspiro[4.5]decane Derivatives Domino Prins strategy Building blocks for drug discovery
Azaspiro[4.4]nonanes Nitroso-ene cyclization Synthesis of Cephalotaxus alkaloids

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For spiro[4.4]nonane-based compounds, SAR studies focus on how modifications to the spirocyclic core or its substituents affect target affinity and specificity. nih.gov

The rigid nature of the spiro[4.4]nonane skeleton provides a fixed platform for orienting substituents in three-dimensional space. By systematically altering these substituents—for example, by introducing groups like fluoro, methoxy, or amino—researchers can probe the interactions between the molecule and its biological target. mdpi.com This process helps in identifying the key functional groups responsible for the desired pharmacological effect and allows for the optimization of lead compounds into more potent and selective drug candidates. For instance, studies on spiro indanone fused pyrano[2,3-c]chromene derivatives revealed that specific substitutions led to potent antibacterial activity against both Gram-negative and Gram-positive bacteria, along with strong inhibition of DNA gyrase. researchgate.net

Potential in Materials Science and Polymer Chemistry

The unique properties of spiro compounds also make them interesting candidates for applications in materials science and polymer chemistry. The rigid and well-defined three-dimensional structure of the spiro[4.4]nonane skeleton can be exploited to create materials with novel properties.

Optically active spiro[4.4]nonane derivatives have been synthesized and studied for their chiroptical properties, such as circular dichroism. rsc.org Such molecules are of interest for the development of advanced materials, including chiral catalysts and materials for optical applications.

Furthermore, the presence of a sulfur atom in this compound suggests its potential use in polymer chemistry. Thiocarbonyl groups, which contain a carbon-sulfur double bond, exhibit multifaceted reactivity and have been used as monomers, chain transfer agents, and for post-polymerization modification. scispace.com Although this compound contains a thioether rather than a thiocarbonyl, sulfur-containing monomers are generally of interest for creating polymers with specific properties, such as high refractive indices or unique chemical reactivity. The thioether linkage could potentially be opened or otherwise modified to incorporate the spiro motif into a polymer backbone or as a pendant group, potentially imparting rigidity and other desirable characteristics to the resulting material.

Table 2: Compound Names Mentioned

Compound Name
This compound
1-Azaspiro[4.4]nonane
(S)-(+)-ar-Turmerone
Spirocyclopropylthiooxindoles
1,8-Dioxaspiro[4.5]decane

Emerging Applications in Other Scientific Disciplines

The versatility of spirocyclic scaffolds, including thiaspiro compounds, extends beyond the well-established fields of medicinal chemistry and materials science. Researchers are continuously exploring their utility in other scientific disciplines, driven by their unique stereochemical properties and the ability to fine-tune their physicochemical characteristics.

One such emerging area is in agrochemicals . Heterocyclic compounds containing sulfur and nitrogen are of constant interest to researchers in this field. researchgate.net Many of these compounds have been developed to function as insecticides, fungicides, herbicides, and plant growth regulators. researchgate.netijfans.org The introduction of sulfur atoms into the molecular structure of agrochemicals is a key strategy for modulating their properties. nih.govresearchgate.net More than 30% of modern agrochemicals contain at least one sulfur atom. nih.govresearchgate.net The application of sulfur-containing compounds, including metabolites like cysteine and methionine, through foliar application is an emerging agricultural practice to support crop growth and help them overcome stressful conditions. nih.gov

Furthermore, the unique electrochemical properties of some sulfur-containing heterocycles open up possibilities for their use in electrochemistry and sensor technology . The sulfur atom can participate in redox processes, making these compounds potentially suitable as components of organic conductors or as active elements in chemical sensors. While specific research in this area for this compound is yet to be reported, the broader field of sulfur-containing heterocycles in these applications is an active area of investigation.

The study of natural products also reveals the importance of sulfur-containing heterocycles. utexas.edu A comprehensive review of the biosynthesis of these compounds in natural metabolites highlights their diverse and often crucial roles in biological systems. utexas.edu This understanding can inspire the design and synthesis of novel spirocyclic compounds with unique biological activities.

Finally, the development of novel synthetic methodologies is often driven by the pursuit of complex molecular architectures like spirocycles. The synthesis of oxygen- and sulfur-containing heterocycles using greener and more efficient methods, such as visible-light-induced reactions, is a testament to this. nih.gov These advancements not only provide access to new compounds but also contribute to the fundamental knowledge of organic chemistry.

While the direct applications of this compound are yet to be fully explored, the rich chemistry and diverse applications of its analogous compounds suggest a promising future for this and other related thiaspirocycles in a variety of scientific fields.

Data Tables

Due to the limited availability of specific experimental data for this compound in the cited literature, a detailed data table for this compound cannot be provided. However, data for analogous compounds are presented below to offer a comparative perspective.

Table 1: Physicochemical Properties of 1,4-Dioxaspiro[4.4]nonane

PropertyValue
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS Number 176-32-9

Source: PubChem CID 567225 nih.gov

Table 2: Physicochemical Properties of 1-Oxa-4-thiaspiro[4.4]nonane

PropertyValue
Molecular Formula C7H12OS
Molecular Weight 144.24 g/mol
CAS Number 176-38-5

Source: PubChem CID 67434 nih.gov

Table 3: Physicochemical Properties of 1,4-Dioxa-7-azaspiro[4.4]nonane

PropertyValue
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS Number 176-33-0

Source: Sigma-Aldrich, Santa Cruz Biotechnology scbt.com

Future Perspectives and Unexplored Research Avenues for 1,4 Dioxa 7 Thiaspiro 4.4 Nonane

Discovery of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of spirocycles is a well-established field, yet the development of efficient, high-yield methods for novel structures like 1,4-Dioxa-7-thiaspiro[4.4]nonane remains a key objective. Current strategies for analogous compounds provide a blueprint for future synthetic exploration.

Future research could focus on adapting existing spiroketalization and thioetherification reactions into one-pot or tandem sequences. For instance, a promising avenue would be the reaction of a suitable precursor, such as a ketone bearing both a diol and a thiol-containing side chain, catalyzed by acid. Synergistic catalysis, using multiple catalysts to promote different steps of a reaction sequence, could also be explored to improve efficiency and yield. nih.gov

Another area of investigation is the use of modern synthetic techniques like microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction rates and improve yields in the formation of other heterocyclic spirocycles. researchgate.net Furthermore, developing stereoselective methods to access enantiomerically pure forms of this compound would be a significant advancement, as chirality is often crucial for biological activity and catalytic applications. researchgate.net

Table 1: Potential Synthetic Strategies for this compound
Synthetic ApproachKey Precursor(s)Potential Catalyst/ReagentAnticipated Advantages
Stepwise Ketalization/ThioetherificationCyclopentanone (B42830), Ethylene (B1197577) Glycol, 4-mercaptobutanolAcid catalyst (e.g., p-TsOH), Dehydrating agentControl over each ring formation step.
Intramolecular Tandem CyclizationAcyclic keto-compound with pendant hydroxyl and thiol groupsAcid or metal catalystStep and atom economy.
[4+2] CycloadditionA diene containing a 1,3-dioxolane (B20135) and a dienophile with a sulfur moietyThermal or Lewis acid catalysisRapid construction of the bicyclic system. acs.org
Microwave-Assisted SynthesisAppropriate acyclic or monocyclic precursorsN/A (Energy source)Reduced reaction times and potentially higher yields. researchgate.net

Investigation of Unconventional Reactivity and Rearrangements

The chemical behavior of this compound is expected to be a blend of the reactivities of its constituent 1,3-dioxolane and tetrahydrothiophene (B86538) rings, with the spirocyclic center potentially introducing novel electronic and steric effects.

The 1,3-dioxolane moiety, a cyclic acetal, is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which could be a useful feature for controlled release applications or as a protecting group strategy. chemicalbook.com The tetrahydrothiophene ring, a thioether, offers a site for oxidation to the corresponding sulfoxide (B87167) or sulfone, which would dramatically alter the molecule's polarity and coordinating properties. masterorganicchemistry.com

Unexplored avenues include investigating rearrangements specific to this structure. For example, acid-catalyzed rearrangements could lead to ring expansion or contraction, potentially yielding novel heterocyclic scaffolds. The interaction between the oxygen and sulfur atoms through the spirocyclic system could also lead to unexpected reactivity, such as transannular interactions or unique fragmentation patterns in mass spectrometry. The study of radical reactions, particularly those involving the sulfur atom, could also uncover new synthetic transformations.

Advanced Applications in Asymmetric Synthesis and Catalysis

Spirocyclic compounds have emerged as a class of "privileged" ligands in transition-metal-catalyzed asymmetric synthesis. dicp.ac.cnacs.org The rigid, well-defined three-dimensional structure of a spiro-backbone can create a precise chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions.

Enantiomerically pure derivatives of this compound could be synthesized and evaluated as new chiral ligands. The presence of both "hard" oxygen and "soft" sulfur donor atoms makes this scaffold particularly interesting for coordination with a wide range of transition metals. These potential ligands could be applied in various asymmetric transformations.

Table 2: Potential Catalytic Applications for Chiral this compound Ligands
Asymmetric ReactionMetal CatalystPotential Benefit of the Ligand
HydrogenationRhodium, Iridium, RutheniumHigh enantioselectivity for the reduction of ketones and olefins. dicp.ac.cnacs.org
Carbon-Carbon Bond FormationPalladium, Copper, NickelControl of stereochemistry in reactions like allylic alkylation or conjugate addition.
Cycloaddition ReactionsLewis Acids, Transition MetalsInduction of chirality in Diels-Alder or [3+2] cycloadditions.
Oxidative CyclizationsPalladiumPotential for novel enantioselective tandem reactions. oup.com

The development of such ligands would contribute to the broader toolbox available to synthetic chemists for the efficient and selective synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. acs.org

Interdisciplinary Research Integrating Materials Science and Biology

The unique structural and electronic properties of this compound make it a candidate for exploration in interdisciplinary fields beyond traditional organic synthesis.

In materials science , the incorporation of sulfur-containing heterocycles into polymers can impart useful properties, such as high refractive indices, thermal stability, and affinity for heavy metals. The spirocyclic nature of this compound could be exploited to create polymers with reduced crystallinity and improved solubility. Ring-opening polymerization of this molecule, or its derivatives, could lead to novel materials with alternating dioxa and thia functionalities. Furthermore, sulfur-containing compounds have been investigated as additives in tribology, suggesting potential applications in lubricants. researchgate.net

In biology and medicinal chemistry , spirocycles are increasingly recognized as important pharmacophores that can enhance the biological activity and improve the physicochemical properties of drug candidates. mdpi.comnih.gov Both thioethers and dioxolanes are present in numerous biologically active molecules. chemicalbook.comnih.govnih.gov Therefore, this compound and its derivatives are logical candidates for biological screening. Potential activities could include antimicrobial, antiviral, or anticancer effects, as seen in other novel spirocyclic and sulfur-containing heterocycles. nih.govnih.govresearchgate.net The compound could also serve as a scaffold for building more complex molecules for structure-activity relationship (SAR) studies.

Q & A

Q. What are the established synthetic routes for 1,4-Dioxa-7-thiaspiro[4.4]nonane, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors with sulfur-containing moieties. A common approach includes reacting tetrahydrothiophene derivatives with ethylene glycol under acidic conditions to form the spirocyclic structure . Key optimization parameters include:

  • Temperature control : Maintaining 60–80°C to prevent side reactions.
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the compound (>95% purity) .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (methylene groups adjacent to oxygen/sulfur) and δ 2.5–3.0 ppm (thiophene protons) confirm the spirocyclic framework .
    • ¹³C NMR : Signals near 70–80 ppm indicate ether (C-O) and thioether (C-S) carbons.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 146 (C₆H₁₀O₂S) validates the molecular formula .
  • X-ray crystallography : Resolves bond angles (e.g., 109.5° for spiro-junction tetrahedral geometry) and confirms stereochemistry .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in hexane. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Decomposes above 200°C; store at 2–8°C under inert gas to prevent oxidation of the thioether group .
  • pKa : Estimated at 2.1 (thioether proton), influencing reactivity in acidic/basic conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential release of sulfur oxides during decomposition .
  • Waste disposal : Neutralize with 10% NaOH before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How do substituents on the spirocyclic framework influence reactivity and biological activity?

Methodological Answer: Modifications at the sulfur or oxygen atoms alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at the sulfur atom, enhancing nucleophilic substitution reactions .
  • Bulkier substituents (e.g., -Ph) : Reduce binding affinity to sigma receptors due to steric hindrance (Table 1) .

Q. Table 1: Substituent Effects on Sigma Receptor Binding

SubstituentIC₅₀ (µM)Receptor Subtype
-H (parent)12.3 ± 1.2S1R
-CH₃8.9 ± 0.7S1R
-Ph>50S1R

Q. What computational methods are used to predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding poses to sigma-1 receptors (S1R) with ΔG values < -7 kcal/mol, suggesting strong affinity .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess redox activity and stability under physiological conditions .
  • Molecular Dynamics (MD) Simulations : Reveal conformational flexibility of the spirocyclic core during receptor binding (RMSD < 2 Å over 100 ns) .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., S1R inhibition ranging from 8–50 µM) arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293T vs. SH-SY5Y) and incubation times (24–48 hr) .
  • Stereochemical purity : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers, as racemic mixtures yield ambiguous results .
  • Positive controls : Compare with known S1R ligands (e.g., BD-1047) to validate assay conditions .

Q. What advanced applications exist in drug discovery and material science?

Methodological Answer:

  • Anticancer agents : Derivatives inhibit menin-MLL interaction (IC₅₀ = 0.3–0.5 µM), a target in leukemia .
  • Polymer precursors : Spirocyclic thioethers enhance thermal stability in epoxy resins (Tg increased by 20°C) .
  • Catalyst design : Palladium complexes with spiro ligands improve Suzuki-Miyaura coupling yields (>90%) under mild conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.